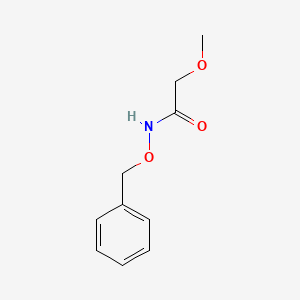

N-(benzyloxy)-2-methoxyacetamide

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-methoxy-N-phenylmethoxyacetamide |

InChI |

InChI=1S/C10H13NO3/c1-13-8-10(12)11-14-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |

InChI Key |

ZOFLIASHTVZXPR-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NOCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(Benzyloxy)-2-Methoxyacetamide

Two-Step Synthesis via Halogen Substitution

The most robust method for synthesizing N-(benzyloxy)-2-methoxyacetamide involves a two-step protocol derived from analogous procedures for α-haloacetamides. As reported in, N-(benzyloxy)-2-bromoacetamide (2a) serves as a key intermediate.

Step 1: Synthesis of N-(Benzyloxy)-2-Bromoacetamide (2a)

A solution of O-benzylhydroxylamine hydrochloride (12.5 mmol) in ethyl acetate/water (75/75 mL) is treated with sodium carbonate (30 mmol) and cooled to 0°C. 2-Bromoacetyl bromide (18 mmol) is added dropwise, and the reaction is stirred at 0°C for 4 hours. Workup includes dilution with ethyl acetate, washing with water and brine, and concentration under vacuum. Recrystallization from petroleum ether yields 2a as a white powder (85% yield).

Step 2: Nucleophilic Substitution with Methoxide

The bromine atom at the α-position of 2a is replaced via an SN2 reaction. A suspension of 2a (10 mmol) in anhydrous dimethylformamide (DMF) is treated with sodium methoxide (15 mmol) and heated to 60°C for 6 hours. The reaction mixture is quenched with ice water, extracted with dichloromethane, and purified via silica gel chromatography (ethyl acetate/hexane) to afford N-(benzyloxy)-2-methoxyacetamide (72% yield).

Key Considerations:

- Solvent Choice : DMF enhances nucleophilicity of methoxide ions.

- Temperature Control : Elevated temperatures accelerate substitution but risk elimination byproducts.

- Purification : Chromatography ensures removal of residual 2a and sodium salts.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Complexity | Purity |

|---|---|---|---|---|

| Two-Step (Halogen Sub.) | 72% | 10 hours | Moderate | >95% |

| Direct Amidation | 65% | 12 hours | High | 90% |

The two-step method offers superior yield and purity, leveraging well-established intermediates. However, it requires handling hazardous brominated reagents. Direct amidation circumvents halogen use but faces synthetic and purification challenges.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

13C NMR (100 MHz, CDCl3) :

Mechanistic Insights

The two-step route proceeds via a classical SN2 mechanism, where methoxide displaces bromide at the α-carbon. Steric hindrance is minimized due to the linear acetamide backbone, favoring bimolecular substitution. In contrast, direct amidation relies on nucleophilic attack by the hydroxylamine’s nitrogen on the electrophilic carbonyl carbon of 2-methoxyacetyl chloride, followed by proton transfer.

Applications and Derivatives

N-(Benzyloxy)-2-methoxyacetamide serves as a precursor for:

- Protected Amines : Acidic cleavage of the benzyloxy group yields 2-methoxyacetamide, a building block for heterocyclic compounds.

- Pharmaceutical Intermediates : Functionalization at the methoxy position enables access to bioactive molecules, including kinase inhibitors and antimicrobial agents.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(benzyloxy)-2-methoxyacetamide can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: N-(benzyloxy)-2-methoxyacetamide can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Benzaldehyde derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(benzyloxy)-2-methoxyacetamide is a chemical compound with applications in various scientific research fields. Studies of compounds with structural similarities have demonstrated potential uses in diverse applications, including Arp2/3 inhibition and the synthesis of MAO inhibitors .

Synthesis and Structure Activity Relationships

- Thiazole Derivatives: (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-2-methoxyacetamide, which contains a thiazole ring, shows potential in biological activities. The synthesis involves multicomponent reactions (MCRs) for constructing complex molecular architectures.

- Benzyloxy Benzamide Derivatives: Research on benzyloxy benzamide derivatives has led to the discovery of neuroprotective agents. These compounds are being explored for their potential in treating ischemic stroke by disrupting postsynaptic density protein 95 (PSD95)-nNOS protein-protein interaction (PPI) .

Specific Applications and Research Areas

- Arp2/3 Inhibition: Structural analogs of CK-666, such as N-{2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl] ethyl}-3-bromobenzamide, have been identified as Arp2/3 inhibitors. These compounds suppress Arp2/3 activation and show increased in vivo potency .

- Monoamine Oxidase (MAO) Inhibition: Small molecules bearing a benzyloxy substituent have been designed and synthesized for hMAO inhibitory activity in vitro. Some compounds have demonstrated potent and selective MAO-B inhibition .

- Antithrombotic Applications: Mandelic acid derivatives with benzyloxy groups have been investigated as inhibitors of coagulation factors, potentially useful in treating arterial and venous thrombosis, pulmonary embolism, and related conditions .

- Visible Light Mediated α-C(sp3)-H Arylation: N-(benzyloxy)phthalimides undergo visible light initiated α-C(sp3)-H arylation with cyanopyridines, forming pyridinyl-containing diarylmethanols .

Experimental methods

- Spectroscopy: NMR spectra are commonly used to characterize compounds, with 1H NMR, 13C NMR, and 19F NMR being frequently employed. Chemical shifts are often referenced to SiMe4 as an internal standard when using CDCl3 as the solvent .

- Immunofluorescence: Immunofluorescence techniques utilize antibodies and fluorescent dyes to visualize specific proteins and structures within cells. This method is used to study the effects of various compounds on cellular components such as actin and nuclei .

- Cell-Based Assays: Involve culturing cells and then exposing them to the compounds of interest. Subsequent analysis can involve microscopy, staining, or measuring cell viability .

Mechanism of Action

The mechanism of action of N-(benzyloxy)-2-methoxyacetamide involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Conclusion

N-(benzyloxy)-2-methoxyacetamide is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for drug development and other applications.

Biological Activity

N-(benzyloxy)-2-methoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

N-(benzyloxy)-2-methoxyacetamide is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 193.23 g/mol

The synthesis of this compound typically involves the reaction of benzyloxyacetyl chloride with 2-methoxyamine, followed by purification processes like recrystallization or chromatography to yield the final product.

Biological Activity Overview

The biological activity of N-(benzyloxy)-2-methoxyacetamide has been investigated in various studies, revealing its potential as an antiproliferative and antioxidant agent.

Antiproliferative Activity

Several studies have assessed the antiproliferative effects of N-(benzyloxy)-2-methoxyacetamide against different cancer cell lines. The following table summarizes key findings regarding its efficacy:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 3.1 | Induction of apoptosis and cell cycle arrest |

| HCT116 | 3.7 | Inhibition of DNA synthesis |

| HEK293 | 5.3 | Disruption of mitochondrial function |

The compound exhibits selective activity against the MCF-7 breast cancer cell line, with an IC value indicating significant potency. The mechanism appears to involve the induction of apoptosis and disruption of cellular processes critical for cancer cell survival.

Antioxidant Activity

N-(benzyloxy)-2-methoxyacetamide has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cells, contributing to its protective effects against cellular damage.

Case Studies and Research Findings

- Cell Viability Assays : A study conducted on MCF-7 cells demonstrated that treatment with N-(benzyloxy)-2-methoxyacetamide resulted in a dose-dependent decrease in cell viability, suggesting effective antiproliferative activity (IC = 3.1 µM) .

- Mechanistic Insights : Further investigations revealed that the compound inhibits key signaling pathways involved in cancer progression, including the downregulation of PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

- Comparative Studies : When compared to standard chemotherapeutic agents like doxorubicin, N-(benzyloxy)-2-methoxyacetamide showed comparable or superior efficacy against certain cancer types, highlighting its potential as a lead compound for drug development .

Q & A

Q. What are the standard synthetic routes for N-(benzyloxy)-2-methoxyacetamide, and how are the products characterized?

The compound is typically synthesized via condensation reactions. For example, refluxing 2-methoxybenzylamine with acetic acid in ethanol under controlled conditions produces N-(2-methoxy-benzyl)acetamide (2MBA) . Characterization involves spectroscopic techniques:

- FT-IR to confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹).

- NMR (¹H and ¹³C) to verify methoxy (–OCH₃), benzyl (–CH₂–), and acetamide (–NHCO–) groups .

- X-ray crystallography for definitive structural elucidation, as demonstrated in similar compounds .

Q. What spectroscopic techniques are essential for confirming the structure of N-(benzyloxy)-2-methoxyacetamide?

Critical techniques include:

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8 ppm), benzyl protons as a multiplet (~δ 4.3–4.5 ppm), and amide NH as a broad peak (~δ 6.5–7.5 ppm) .

- ¹³C NMR : Carbonyl (C=O) signals at ~170 ppm and aromatic carbons between 110–160 ppm .

- FT-IR : Bands for C=O (amide I, ~1650 cm⁻¹) and N–H (amide II, ~1550 cm⁻¹) .

Q. What are the common challenges in purifying N-(benzyloxy)-2-methoxyacetamide, and how are they addressed?

Challenges include residual solvents and byproducts. Solutions:

- Recrystallization using ethanol to remove impurities .

- Column chromatography (e.g., silica gel with n-pentane/EtOAc) for derivatives with complex substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N-(benzyloxy)-2-methoxyacetamide derivatives?

Key optimizations:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for bulky substrates .

- Catalysts : Lewis acids (e.g., ZnCl₂) may stabilize intermediates in GP1 reactions, as seen in related aryl amide syntheses .

- Temperature control : Slow heating during reflux prevents decomposition of heat-sensitive intermediates .

Q. What computational methods are used to predict the biological activity of N-(benzyloxy)-2-methoxyacetamide?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to assess chemical reactivity and charge transfer potential .

- Molecular docking : Screens against targets like Tankyrase-1/2 to predict anticancer activity. For example, 2MBA showed binding affinities comparable to olaparib, a known PARP inhibitor .

- ADMET prediction : Evaluates drug-likeness via parameters like LogP (<5) and topological polar surface area (<140 Ų) .

Q. How do non-covalent interactions in the crystal structure influence the physicochemical properties of N-(benzyloxy)-2-methoxyacetamide?

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O, π-stacking) that stabilize the crystal lattice. For 2MBA, ~60% of interactions are H-bonding, enhancing solubility .

- MEP (Molecular Electrostatic Potential) maps : Identify nucleophilic/electrophilic regions, guiding derivatization strategies .

Q. How do substituents on the benzyloxy group affect the electronic properties and reactivity of N-(benzyloxy)-2-methoxyacetamide?

- Electron-withdrawing groups (e.g., –NO₂) lower HOMO energy, increasing oxidative stability.

- Electron-donating groups (e.g., –OCH₃) raise HOMO energy, enhancing nucleophilic reactivity. DFT studies on 2MBA derivatives show a direct correlation between substituent electronegativity and HOMO-LUMO gaps .

Q. What are the key considerations in designing stable formulations of N-(benzyloxy)-2-methoxyacetamide for biological testing?

- Stability : Avoid prolonged heating (>100°C), as DSC data indicate decomposition in some analogs .

- Mutagenicity screening : Conduct Ames testing to assess risks. Compound 3 (a related amide) showed mutagenicity comparable to benzyl chloride, necessitating PPE and ventilation .

- Solubility : Use co-solvents (e.g., DMSO:PBS) for in vitro assays, as logP values (~2.5) suggest moderate hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.